molecular formula C12H10F6O2 B586125 Ethyl 3,5-Bis(trifluoromethyl)phenylacetate CAS No. 144632-97-3

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate

Cat. No.: B586125
CAS No.: 144632-97-3
M. Wt: 300.2
InChI Key: ICTVPOAERFKXSS-UHFFFAOYSA-N
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Description

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate is an organic compound with the molecular formula C12H10F6O2 It is characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethyl acetate moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-Bis(trifluoromethyl)phenylacetate typically involves the esterification of 3,5-Bis(trifluoromethyl)benzoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3,5-Bis(trifluoromethyl)benzoic acid, while reduction can produce 3,5-Bis(trifluoromethyl)benzyl alcohol.

Scientific Research Applications

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Ethyl 3,5-Bis(trifluoromethyl)phenylacetate can be compared with other similar compounds, such as:

    3,5-Bis(trifluoromethyl)benzoic acid: This compound lacks the ethyl acetate moiety but shares the trifluoromethyl-substituted phenyl ring.

    3,5-Bis(trifluoromethyl)benzyl alcohol: This compound is the reduced form of the ester, featuring a hydroxyl group instead of the ester functionality.

The uniqueness of this compound lies in its combination of the trifluoromethyl-substituted phenyl ring with the ethyl acetate moiety, providing distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

ethyl 2-[3,5-bis(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F6O2/c1-2-20-10(19)5-7-3-8(11(13,14)15)6-9(4-7)12(16,17)18/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICTVPOAERFKXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654733
Record name Ethyl [3,5-bis(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144632-97-3
Record name Ethyl [3,5-bis(trifluoromethyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3,5-bis(trifluoromethyl)phenylacetic acid (24.65 g, 91 mmol) in dichloromethane (150 mL), was added 200 proof ethanol (10.63 mL, 181 mmol), EDC (34.7 g, 181 mmol) and 4-(N,N-dimethylaminopyridine (DMAP, 14.39 g, 118 mmol) at room temperature. The solution was stirred at RT over night, washed with 2 N HCl and saturated aqueous sodium bicarbonate. The organic layer was dried over MgSO4, and the solvent was removed under vacuum to provide 26 g (96%) of the title compound.
Quantity
24.65 g
Type
reactant
Reaction Step One
Quantity
10.63 mL
Type
reactant
Reaction Step One
Name
Quantity
34.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
N,N-dimethylaminopyridine
Quantity
14.39 g
Type
reactant
Reaction Step Two
Yield
96%

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